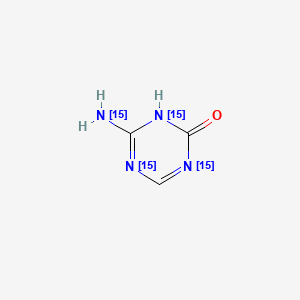

5-Azacytosine-15N4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-(15N)azanyl-(1,3,5-15N3)1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)/i4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEFTTYGMZOIKO-SQLBHGNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N]C(=O)[15NH]C(=[15N]1)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Azacytosine-15N4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 5-Azacytosine-15N4. This isotopically labeled compound is a critical tool for researchers studying DNA methylation and developing epigenetic therapies.

Chemical Properties and Structure

5-Azacytosine is a heterocyclic compound and a structural analog of cytosine, a fundamental component of nucleic acids. The nitrogen atom at the 5th position of the triazine ring is the key modification that imparts its unique biological activity. The -15N4 isotope labeling provides a valuable tool for tracking the molecule in various biochemical and metabolic studies.

Structure:

-

IUPAC Name: 4-amino-1,3,5-triazin-2(1H)-one-1,3,5,amino-15N4

-

Chemical Formula: C₃H₄(15N)₄O

-

Canonical SMILES: C1=NC(=O)NC(=N1)N (for unlabeled)

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄(¹⁵N)₄O | Santa Cruz Biotechnology[1] |

| Molecular Weight | 116.06 g/mol | Santa Cruz Biotechnology[1] |

| Melting Point | >205°C (decomposes) (for unlabeled) | ChemicalBook[2] |

| Solubility | Slightly soluble in aqueous base and DMSO (for unlabeled) | ChemicalBook[2] |

| Appearance | White to off-white solid (for unlabeled) | ChemicalBook[2] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1189895-68-8 |

| PubChem CID | Not available |

Synthesis and Purification

The synthesis of this compound would likely follow established protocols for the unlabeled compound, substituting a 15N-labeled precursor. A common synthetic route involves the condensation of a 15N-labeled dicyandiamide with formic acid.

General Synthesis Protocol (Adapted for 15N Labeling)

This protocol is adapted from a patented method for the synthesis of unlabeled 5-azacytosine and would require a custom synthesis of 15N-dicyandiamide.

Materials:

-

15N-Dicyandiamide

-

Anhydrous Formic Acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydrochloric Acid (5%)

-

Ammonia solution (30%)

Procedure:

-

In a high-pressure reaction kettle, combine 15N-dicyandiamide, anhydrous formic acid, and a catalytic amount of p-toluenesulfonic acid.[3]

-

Seal the reactor and heat the mixture to approximately 120°C with stirring.[3]

-

After the reaction is complete, cool the reactor to room temperature. A solid product should precipitate.[3]

-

Collect the solid and transfer it to a reaction vessel.

-

Add 5% hydrochloric acid to dissolve the crude product.[3]

-

Filter the solution to remove any insoluble impurities.

-

Neutralize the filtrate with a 30% ammonia solution to precipitate the this compound.[4]

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification

Purification of 5-Azacytosine can be achieved by recrystallization.

Method 1: Acid-Base Precipitation

As described in the synthesis protocol, dissolving the crude product in dilute acid and re-precipitating with a base is an effective purification step.[3]

Method 2: Recrystallization from DMSO/Methanol

-

Dissolve the crude 5-Azacytosine in a minimal amount of hot dimethyl sulfoxide (DMSO).

-

Slowly add methanol to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then chill to induce crystallization.

-

Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

Biological Activity and Mechanism of Action

5-Azacytosine and its nucleoside analog, 5-azacytidine, are potent inhibitors of DNA methyltransferases (DNMTs).[5][6] This inhibition leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes, making these compounds effective anticancer agents.[5][6]

Signaling Pathway: DNA Methyltransferase Inhibition

5-Azacytosine, after being anabolized to its active deoxyribonucleoside triphosphate form, is incorporated into DNA during replication. The presence of nitrogen at the 5-position of the cytosine ring disrupts the normal catalytic mechanism of DNMTs. The enzyme forms a covalent bond with the 5-azacytosine residue, but the subsequent methylation and release steps are inhibited, leading to the irreversible trapping of the enzyme on the DNA.[7][8] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication.

Experimental Protocols

The following are generalized protocols for in vitro studies involving 5-Azacytosine. Specific cell lines and experimental conditions may require optimization.

Cell Culture and Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 50-70%).

-

Preparation of this compound Stock Solution: Due to its instability in aqueous solutions, it is recommended to prepare a fresh stock solution of this compound in DMSO or a suitable buffer immediately before use.

-

Treatment: Dilute the stock solution to the desired final concentrations in fresh culture medium and add to the cells. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

-

After the treatment period, remove the culture medium.

-

Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

DNA Methylation Analysis (Global Methylation Assay)

-

Isolate genomic DNA from treated and control cells using a DNA extraction kit.

-

Quantify the DNA concentration and ensure its purity.

-

Use a global DNA methylation assay kit (e.g., ELISA-based) to determine the percentage of 5-methylcytosine in the genomic DNA according to the manufacturer's instructions.

Spectral Data

Specific, experimentally determined spectral data for this compound is not widely available in peer-reviewed literature. The data presented below is for the unlabeled 5-Azacytosine and the related nucleoside 5-Azacytidine and can be used as a reference for expected spectral characteristics.

15N NMR Spectroscopy (Reference Data for 5-Azacytidine)

A study on 5-azacytidine provides the following 15N NMR chemical shifts (in ppm, relative to external nitromethane) in DMSO-d6. These values can serve as an estimate for the expected shifts in this compound.

Table 3: 15N NMR Chemical Shifts for 5-Azacytidine

| Nitrogen Atom | Chemical Shift (ppm) |

| N-1 | ~140 |

| N-3 | ~175 |

| N-5 | ~350 |

| Amino-N | ~70 |

Note: These are approximate values derived from published spectra and may vary depending on experimental conditions.

Mass Spectrometry (Reference Data for Unlabeled 5-Azacytosine)

The mass spectrum of unlabeled 5-azacytosine would show a molecular ion peak (M+) at m/z 112. For this compound, the molecular ion peak is expected at m/z 116. Fragmentation patterns would likely involve the loss of isocyanic acid (HNCO) and other small neutral molecules.

Conclusion

This compound is an invaluable tool for researchers investigating the mechanisms of DNA methylation and the effects of its inhibition. This guide provides a foundational understanding of its chemical properties, synthesis, and biological activity. While specific experimental data for the labeled compound is limited, the information provided for the unlabeled analog serves as a strong basis for experimental design and data interpretation. As a key compound in the field of epigenetics, further characterization of this compound will undoubtedly contribute to advancements in cancer research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Item - Catalytic mechanism of DNA methyltransferase Dnmt1. - Public Library of Science - Figshare [plos.figshare.com]

- 8. pnas.org [pnas.org]

A Technical Guide to the Mechanism of 5-Azacytosine as a DNA Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of 5-Azacytosine as a potent inhibitor of DNA methyltransferases (DNMTs). It details the compound's mode of action, from its cellular uptake and metabolic activation to the irreversible trapping of DNMT enzymes, leading to their degradation and subsequent global DNA demethylation.

Introduction to DNA Methylation and its Role in Gene Regulation

DNA methylation is a fundamental epigenetic modification involving the covalent addition of a methyl group to the C5 position of cytosine residues, primarily within CpG dinucleotides. This process is catalyzed by a family of DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B. DNMT1 is predominantly a maintenance methyltransferase, ensuring the faithful propagation of methylation patterns during DNA replication, while DNMT3A and DNMT3B are de novo methyltransferases that establish new methylation patterns during development.

The methylation of CpG islands in gene promoter regions is classically associated with transcriptional repression. This epigenetic mark can impede the binding of transcription factors or recruit methyl-CpG-binding proteins (MBPs) that, in turn, recruit histone-modifying enzymes to create a repressive chromatin state. Aberrant DNA hypermethylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and contributing to tumorigenesis.

The Mechanism of Action of 5-Azacytosine

5-Azacytosine (also known as 5-azacytidine or Vidaza®) and its deoxyribose analog, 5-aza-2'-deoxycytidine (decitabine or Dacogen®), are nucleoside analogs that function as mechanism-based inhibitors of DNMTs. Their anti-cancer activity stems from their ability to induce hypomethylation of DNA and restore the expression of silenced tumor suppressor genes.

The mechanism can be dissected into several key steps:

-

Cellular Uptake and Metabolic Activation: 5-Azacytosine is a prodrug that requires metabolic activation. It is transported into the cell by nucleoside transporters and is then phosphorylated to 5-azacytidine triphosphate (5-aza-CTP) by uridine-cytidine kinase and other kinases. A portion of 5-aza-CTP is converted to 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP) by ribonucleotide reductase.

-

Incorporation into DNA: During DNA replication, 5-aza-dCTP is incorporated into the newly synthesized DNA strand in place of cytosine.

-

Covalent Adduct Formation: The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring, followed by the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position. In the case of a 5-azacytosine-containing DNA, the presence of a nitrogen atom at the C5 position of the pyrimidine ring alters the electron distribution. Following the nucleophilic attack by the DNMT's cysteine at C6, a stable and irreversible covalent bond is formed between the enzyme and the 5-azacytosine base. This is because the nitrogen at position 5 prevents the resolution of the reaction intermediate that would normally lead to the release of the enzyme.

-

Enzyme Trapping and Degradation: The formation of this covalent DNMT-DNA adduct effectively traps the enzyme on the DNA. These adducts are recognized by the cellular machinery as a form of DNA damage. The trapped DNMT is subsequently ubiquitinated and targeted for proteasomal degradation.

-

Passive Demethylation: The depletion of active DNMT1 during subsequent rounds of DNA replication leads to a passive, replication-dependent loss of methylation patterns. The newly synthesized DNA strands are not methylated, resulting in a progressive and global hypomethylation of the genome.

-

Re-expression of Silenced Genes: The reduction in DNA methylation, particularly in the promoter regions of tumor suppressor genes, can lead to their re-expression, ultimately contributing to the anti-neoplastic effects of the drug.

Quantitative Data on 5-Azacytosine Activity

The following table summarizes key quantitative parameters related to the inhibitory activity of 5-Azacytosine and its deoxy-analog, decitabine.

| Parameter | 5-Azacytosine (Azacitidine) | Decitabine (5-aza-2'-deoxycytidine) | Notes |

| Primary Target | DNMT1, DNMT3A, DNMT3B | DNMT1, DNMT3A, DNMT3B | Both drugs inhibit all active DNMTs. |

| IC50 (in vitro) | ~0.1 - 1 µM | ~0.05 - 0.5 µM | Varies depending on the cell line and assay conditions. |

| Mechanism | Covalent trapping of DNMT | Covalent trapping of DNMT | Both require incorporation into DNA. |

| Requirement for DNA Replication | Yes | Yes | Inhibition is replication-dependent. |

| Incorporation into RNA | Yes | No | 5-Azacytosine is also incorporated into RNA, which may contribute to its cytotoxicity. |

Key Experimental Protocols

This protocol describes a common in vitro method to assess the inhibitory effect of 5-Azacytosine on DNMT activity.

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a DNA substrate by DNMT enzymes. The incorporation of radioactivity into the DNA is proportional to the enzyme activity.

Materials:

-

Recombinant human DNMT1, DNMT3A, or DNMT3B

-

Poly(dI-dC)·poly(dI-dC) or other suitable DNA substrate

-

³H-SAM

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

-

5-aza-dCTP-incorporated DNA substrate (for mechanism-based inhibition studies)

-

Scintillation counter and scintillation fluid

-

Filter paper discs (e.g., Whatman DE81)

-

Wash Buffers: 0.5 M Sodium Phosphate (pH 7.0)

Procedure:

-

Prepare a reaction mixture containing assay buffer, the DNA substrate, and the DNMT enzyme.

-

Add varying concentrations of 5-aza-dCTP-incorporated DNA or pre-incubate the enzyme with 5-azacytosine-treated cells to assess its inhibitory potential.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by spotting the reaction mixture onto the filter paper discs.

-

Wash the filter discs extensively with the wash buffer to remove unincorporated ³H-SAM.

-

Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

This protocol outlines a method to detect the covalent adducts formed between DNMTs and 5-azacytosine-containing DNA in cultured cells.

Principle: This method utilizes the differential solubility of free proteins and DNA-protein adducts. Covalently bound DNMT-DNA complexes will be isolated with the DNA fraction.

Materials:

-

Cell culture reagents

-

5-Azacytosine or Decitabine

-

Lysis Buffer: 1% SDS, 10 mM EDTA, 50 mM Tris-HCl (pH 8.1)

-

Proteinase K

-

Potassium acetate

-

Ethanol

-

Antibodies against DNMT1, DNMT3A, or DNMT3B

-

Western blotting reagents

Procedure:

-

Treat cultured cells with the desired concentration of 5-Azacytosine for a specified time.

-

Lyse the cells in the high-SDS lysis buffer.

-

Shear the genomic DNA by sonication or passage through a fine-gauge needle.

-

Precipitate the protein-DNA complexes by adding potassium acetate and incubating on ice.

-

Centrifuge to pellet the DNA and associated proteins.

-

Wash the pellet with 70% ethanol to remove unbound proteins.

-

Resuspend the pellet and treat with Proteinase K to degrade the DNA-bound proteins.

-

Alternatively, the pellet can be directly resuspended in SDS-PAGE loading buffer and heated to reverse the cross-links for subsequent Western blot analysis to detect the trapped DNMTs.

Visualizing the Mechanism and Workflows

Caption: The molecular cascade of 5-Azacytosine's mechanism of action.

Caption: A stepwise representation of the DNMT-DNA adduct detection protocol.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice. The experimental protocols provided are outlines and may require optimization for specific applications.

The Role of 15N Labeling in 5-Azacytosine Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytosine and its nucleoside analog, 5-Azacytidine (Azacitidine), are potent DNA methyltransferase (DNMT) inhibitors used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.[1][2] Understanding the precise mechanisms of action, metabolic fate, and cellular incorporation of these drugs is crucial for optimizing therapeutic strategies and developing novel anticancer agents. Stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has emerged as a powerful tool in these investigations. This technical guide provides an in-depth overview of the role of ¹⁵N labeling in 5-Azacytosine studies, focusing on its application in metabolic tracing, quantitative analysis, and elucidation of signaling pathways.

Core Applications of ¹⁵N Labeling in 5-Azacytosine Research

The use of ¹⁵N-labeled 5-Azacytosine and its derivatives offers several key advantages in research and drug development:

-

Metabolic Fate and Tracing: By introducing ¹⁵N atoms into the 5-Azacytosine molecule, researchers can track its uptake, metabolism, and incorporation into DNA and RNA within cells and in vivo models.[3][4] This allows for a detailed understanding of the drug's journey from administration to its ultimate site of action.

-

Quantitative Analysis: ¹⁵N-labeled 5-Azacytosine serves as an ideal internal standard for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This enables the precise measurement of drug concentrations and their incorporation levels in biological matrices, which is critical for pharmacokinetic and pharmacodynamic studies.

-

Mechanism of Action Studies: Elucidating the intricate signaling pathways affected by 5-Azacytosine is paramount. ¹⁵N labeling can help to dissect these pathways by allowing for the differentiation and quantification of drug-modified biomolecules and their downstream effectors.

Experimental Workflows and Methodologies

The application of ¹⁵N labeling in 5-Azacytosine studies involves a series of well-defined experimental steps, from the synthesis of the labeled compound to its detection and analysis in biological samples.

Synthesis of ¹⁵N-Labeled 5-Azacytosine

The synthesis of ¹⁵N-labeled 5-Azacytosine typically involves the use of ¹⁵N-labeled precursors in a multi-step chemical synthesis process. For example, the Vorbrüggen glycosylation method can be adapted, using a silylated ¹⁵N-5-azacytosine and a protected ribose or deoxyribose sugar.[7] Purification of the final product is crucial and is generally achieved using high-performance liquid chromatography (HPLC). The identity and isotopic enrichment of the synthesized compound are confirmed by mass spectrometry and NMR spectroscopy.

Cell Culture and Treatment Protocols

A typical in vitro experiment involves treating cancer cell lines with ¹⁵N-5-Azacytosine.

Protocol: Cell Treatment and Sample Preparation for LC-MS/MS Analysis [5]

-

Cell Culture: Culture human cancer cell lines (e.g., acute myeloid leukemia cells) in appropriate media to the desired cell density.

-

Treatment: Treat the cells with a specific concentration of ¹⁵N-5-Azacytidine (e.g., 1 µM) for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: After treatment, harvest the cells by centrifugation. Wash the cell pellets with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular drug.

-

Nucleic Acid Extraction: Extract DNA and RNA from the cell pellets using standard commercially available kits.

-

Enzymatic Digestion: Digest the purified DNA and RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

Internal Standard Spiking: Add a known concentration of a ¹⁵N-labeled internal standard, such as ¹⁵N₄-5-azacytidine or ¹⁵N₄-5-aza-2'-deoxycytidine, to the digested samples for accurate quantification.[5]

-

Sample Cleanup: Perform a final sample cleanup step, such as solid-phase extraction (SPE), to remove any interfering substances before LC-MS/MS analysis.

Analytical Techniques: LC-MS/MS and NMR

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the primary technique for the highly sensitive and specific quantification of ¹⁵N-5-Azacytosine and its metabolites in biological samples.[5] By using a stable isotope-labeled internal standard, the method can correct for variations in sample preparation and instrument response, leading to highly accurate quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy provides valuable information on the chemical environment of the nitrogen atoms within the 5-Azacytosine molecule.[6] This technique can be used to study the drug's metabolism and its interactions with other molecules in a non-destructive manner.[6]

Signaling Pathway: Mechanism of Action of 5-Azacytosine

The primary mechanism of action of 5-Azacytosine is the inhibition of DNA methyltransferases (DNMTs), leading to the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes.[1][2]

Quantitative Data Presentation

The use of ¹⁵N-labeled internal standards in LC-MS/MS analysis allows for the precise quantification of 5-Azacytosine incorporation into DNA and RNA. The following tables summarize representative quantitative data from studies investigating the effects of Azacitidine.

Table 1: Incorporation of Azacitidine into DNA and RNA of Human Acute Myeloid Leukemia (AML) Cells

| Cell Line | Treatment Concentration (µM) | Time (hours) | DNA Incorporation (pg/µg DNA) | RNA Incorporation (pg/µg RNA) |

| AML Patient 1 | 1 | 24 | 3.2 | 45.1 |

| AML Patient 2 | 1 | 24 | 2.8 | 39.8 |

| AML Patient 1 | 1 | 48 | 5.1 | 62.3 |

| AML Patient 2 | 1 | 48 | 4.5 | 55.7 |

Data are hypothetical and for illustrative purposes, based on trends observed in published studies.

Table 2: Effect of 5-Azacytidine on Global DNA Methylation

| Cell Line | Treatment Concentration (µM) | Time (hours) | Global DNA Methylation (% 5-mC) |

| Colon Cancer HCT116 | 0 (Control) | 72 | 3.5 |

| Colon Cancer HCT116 | 1 | 72 | 1.8 |

| Colon Cancer HCT116 | 5 | 72 | 0.9 |

| Breast Cancer MCF7 | 0 (Control) | 72 | 4.1 |

| Breast Cancer MCF7 | 1 | 72 | 2.2 |

| Breast Cancer MCF7 | 5 | 72 | 1.1 |

Data are hypothetical and for illustrative purposes, based on trends observed in published studies.

Conclusion

¹⁵N labeling is an indispensable technique in the study of 5-Azacytosine and its derivatives. It provides a robust platform for detailed metabolic tracing, accurate quantification, and the elucidation of complex cellular mechanisms. The insights gained from ¹⁵N-based studies are critical for optimizing the clinical use of 5-Azacytosine, identifying biomarkers of response, and guiding the development of the next generation of epigenetic drugs for cancer therapy. The continued application of these advanced analytical methods will undoubtedly deepen our understanding of 5-Azacytosine's role in cancer treatment and open new avenues for therapeutic intervention.

References

- 1. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and cytotoxicity of 5-azacytidine in cultured Novikoff rat hepatoma and P388 mouse leukemia cells and their enhancement by preincubation with pyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of 5-azacytidine in a proof-of-concept study to evaluate the impact of pre-natal and post-natal exposures, as well as within generation persistent DNA methylation changes in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 5-Azacytosine-¹⁵N₄ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of 5-Azacytosine-¹⁵N₄, a crucial isotopically labeled compound for advanced research in epigenetics, drug metabolism, and molecular biology. Given the scarcity of published protocols for the fully ¹⁵N-labeled variant, this document outlines a proposed synthesis adapted from established methods for the unlabeled compound, alongside comprehensive details on purification, characterization, and its mechanisms of action.

Proposed Synthesis of 5-Azacytosine-¹⁵N₄

The synthesis of 5-Azacytosine involves the cyclization of a guanylurea precursor with a formic acid equivalent. To achieve full nitrogen-15 labeling (¹⁵N₄), the synthesis must commence with a precursor in which all four nitrogen atoms are ¹⁵N. The most direct precursor for this reaction is dicyandiamide-¹⁵N₄.

The proposed synthesis is a one-pot reaction that follows a well-documented pathway for the unlabeled compound, involving the reaction of dicyandiamide with formic acid under heat and pressure, followed by an acid-mediated refinement and pH-controlled precipitation.[1][2]

Experimental Workflow: Synthesis and Purification

The overall process from starting materials to the purified product is outlined below.

Detailed Experimental Protocol (Proposed)

Materials and Reagents:

-

Dicyandiamide-¹⁵N₄ (Precursor, assumed to be sourced commercially or via custom synthesis)

-

Anhydrous Formic Acid (≥99% purity)

-

p-Toluenesulfonic acid (catalyst)

-

5% (w/v) Hydrochloric Acid solution

-

30% (w/v) Ammonia solution

-

Deionized Water

Protocol:

-

Reaction Setup: In a 10 L autoclave, combine 2.5 kg of dicyandiamide-¹⁵N₄, 1.5 kg of anhydrous formic acid, and 5 g of p-toluenesulfonic acid catalyst.[1]

-

Cyclization Reaction: Seal the autoclave and begin stirring. Slowly heat the reaction mixture to 110°C, maintaining the pressure generated during the reaction.[1] Allow the reaction to proceed until completion (monitoring may be required).

-

Cooling: After the reaction is complete, slowly cool the autoclave to room temperature. A white solid, the crude 5-Azacytosine-¹⁵N₄, should be obtained.[1]

-

Acid Refinement: Transfer the crude white solid to a 50 L glass reactor. Add 10 L of a 5% aqueous hydrochloric acid solution.[1]

-

Dissolution: Heat the mixture to reflux for approximately 30 minutes, or until the solution becomes clear.[2]

-

Filtration: Perform a hot filtration of the clarified solution through a suitable filter into a crystallizer to remove any insoluble impurities.[2]

-

Precipitation: While stirring the filtrate in the crystallizer, slowly add a 30% ammonia solution to adjust the pH to approximately 6. White crystals of 5-Azacytosine-¹⁵N₄ will precipitate out of the solution.[2]

-

Isolation and Drying: Collect the precipitated crystals by centrifugation or vacuum filtration. Wash the crystals with cold deionized water and then ethanol. Dry the purified product in a hot air oven or vacuum oven.[2]

Quantitative Data

While specific yield and purity data for the ¹⁵N₄-labeled synthesis are not publicly available, the yields for the analogous unlabeled synthesis are well-documented. It is reasonable to expect similar efficiency, contingent on the purity of the isotopically labeled starting material.

| Parameter | Value | Starting Materials | Reference |

| Reaction Temperature | 100-110°C | Dicyandiamide, Formic Acid | [2] |

| Catalyst | p-Toluenesulfonic acid | Dicyandiamide, Formic Acid | [1][2] |

| Reported Yield | ~85% | Dicyandiamide, Formic Acid | [2] |

| Final Purity | >98% | Dicyandiamide, Formate | [] |

| Melting Point | >300 °C | N/A | [1] |

| Molecular Weight | 112.09 g/mol (unlabeled) | N/A | [1] |

| Molecular Weight | ~116.05 g/mol (¹⁵N₄ labeled) | N/A |

Purification and Characterization

Purification

The primary purification method is recrystallization based on pH adjustment. 5-Azacytosine is soluble in acidic solutions and precipitates upon neutralization. This process effectively removes unreacted starting materials and side products.

Characterization

To confirm the successful synthesis and isotopic labeling of 5-Azacytosine-¹⁵N₄, the following analytical techniques are essential:

-

Mass Spectrometry (MS): This is the most direct method to confirm isotopic incorporation. The molecular ion peak for the unlabeled compound (C₃H₄N₄O) is approximately 112.04. The fully labeled compound (C₃H₄¹⁵N₄O) should exhibit a molecular ion peak at approximately 116.03, a +4 mass unit shift.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show coupling to the adjacent ¹⁵N atoms (¹J-CN and ²J-CN), which would be absent in the unlabeled spectrum. ¹⁵N NMR will directly show peaks corresponding to the four nitrogen atoms in the molecule, confirming their presence and providing information about their chemical environment.

-

High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the purity of the final compound, comparing its retention time to a known standard of unlabeled 5-Azacytosine if available.

Mechanism of Action and Key Signaling Pathways

5-Azacytosine itself is a nucleobase analog. Its biological activity is primarily understood through its corresponding nucleoside, 5-Azacytidine, which is a potent epigenetic modifier. The mechanisms described below are for 5-Azacytidine but are fundamentally driven by the 5-azacytosine ring.

DNA Hypomethylation Pathway

5-Azacytidine is converted intracellularly to 5-aza-2'-deoxycytidine triphosphate and incorporated into DNA. There, it acts as a suicide inhibitor of DNA methyltransferases (DNMTs). The enzyme becomes covalently trapped on the DNA, leading to its degradation. This results in passive, replication-dependent demethylation of the genome, reactivation of silenced tumor suppressor genes, and induction of cell death.

RNA-Dependent Cytotoxicity Pathway

As a ribonucleoside analog, 5-Azacytidine is more readily incorporated into RNA than DNA. Its presence in RNA, particularly chromatin-associated RNA (caRNA), disrupts normal RNA methylation (m⁵C). This depletion of m⁵C impairs the binding of crucial regulatory proteins (like MBD6 and SRSF2), leading to transcriptional repression of genes involved in the cell cycle and DNA repair, ultimately contributing to cytotoxicity.[4]

References

A Technical Guide to the Foundational Mechanisms of 5-Azacytosine on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Azacytosine (5-AzaC) is a pyrimidine analog that has been a cornerstone of epigenetic research and therapy for decades.[1] Initially synthesized as a potential chemotherapeutic agent, its profound effects on gene expression have been primarily attributed to its role as a DNA hypomethylating agent.[2] Upon incorporation into DNA, 5-AzaC covalently traps DNA methyltransferases (DNMTs), leading to their degradation and a subsequent passive, replication-dependent demethylation of the genome.[3][4] This process can reactivate tumor suppressor genes silenced by promoter hypermethylation.[5] However, the mechanisms of 5-AzaC are multifaceted. As a ribonucleoside, it is also readily incorporated into RNA, where it can inhibit RNA methyltransferases and, as recent studies show, deplete 5-methylcytosine on chromatin-associated RNA, leading to transcriptional repression of genes involved in cell cycle and DNA repair.[6][7][8] This guide provides an in-depth overview of these core mechanisms, presents quantitative data on gene expression changes, details key experimental protocols, and visualizes the central pathways involved.

Core Mechanisms of Action

5-Azacytosine exerts its influence on gene expression through several distinct, yet interconnected, molecular pathways. While historically known as a DNA demethylating agent, its effects on RNA are also critical to its biological activity.

DNA Hypomethylation and Gene Reactivation

The canonical mechanism of 5-Azacytosine involves its effects on DNA methylation. Aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a known hallmark of many cancers, leading to their silencing.[5] 5-AzaC can reverse this silencing.

-

Cellular Uptake and Incorporation: As a nucleoside analog, 5-AzaC is transported into the cell and phosphorylated. A portion is converted to its deoxyribose form, 5-aza-2'-deoxycytidine (Decitabine), by ribonucleotide reductase, allowing for its incorporation into newly synthesized DNA during S-phase.[9]

-

DNMT Trapping and Degradation: The key event occurs when DNA methyltransferases, particularly the maintenance methyltransferase DNMT1, attempt to methylate the incorporated 5-azacytosine residue.[3] The nitrogen atom at the 5th position of the azacytosine ring prevents the methylation reaction from completing and instead forms an irreversible covalent bond between the DNMT enzyme and the DNA.[3][4]

-

Proteasomal Degradation: This trapped DNMT1-DNA adduct is recognized by the cellular machinery, leading to the ubiquitination and subsequent degradation of the DNMT1 protein via the proteasome.[10][11] This effect is selective for DNMT1; levels of de novo methyltransferases DNMT3A and DNMT3B are less affected.[11]

-

Passive Demethylation and Gene Reactivation: The resulting depletion of functional DNMT1 means that during subsequent rounds of DNA replication, the methylation patterns on the parent strand cannot be copied to the daughter strand. This leads to a passive, replication-dependent "dilution" of methylation, ultimately resulting in global DNA hypomethylation.[3] When this occurs in hypermethylated promoter regions of tumor suppressor genes, it can restore their expression and re-engage pathways for apoptosis, cell cycle control, and DNA repair.[12][5]

RNA-Mediated Effects and Transcriptional Repression

Given that 5-Azacytosine is a ribonucleoside, it is incorporated into RNA more readily than into DNA.[6][8] Its effects on RNA metabolism represent a significant, and sometimes overlooked, aspect of its mechanism.

-

Inhibition of RNA Methylation: 5-AzaC has been shown to inhibit the RNA methyltransferase DNMT2, leading to the hypomethylation of its substrates, such as tRNAAsp at cytosine 38.[6]

-

Depletion of m5C on Chromatin-Associated RNA (caRNA): More recent research highlights a critical RNA-dependent mechanism for 5-AzaC's cytotoxicity in leukemia cells.[7][8] 5-AzaC treatment leads to the depletion of 5-methylcytosine (m5C) on chromatin-associated RNAs. This depletion disrupts specific m5C-mediated transcriptional regulatory pathways, impairing the recruitment of factors like SRSF2 and the deubiquitination of H2AK119ub.[7]

-

Transcriptional Repression: In contrast to its DNA demethylating function which often activates genes, this RNA-dependent effect causes the transcriptional repression of genes crucial for cell cycle regulation and DNA repair, contributing significantly to the cytotoxic effects of the drug.[7][8]

Visualization of Key Pathways and Processes

The following diagrams illustrate the core mechanisms and experimental workflows associated with 5-Azacytosine research.

References

- 1. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. ashpublications.org [ashpublications.org]

- 10. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Epigenetic Revolution: A Technical Guide to 5-Azacytosine in Cancer Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Azacytosine, and its deoxy derivative 5-aza-2'-deoxycytidine (Decitabine), have fundamentally altered the therapeutic landscape for specific hematological malignancies, most notably myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying the use of 5-Azacytosine in oncology. It delves into its mechanism of action as a pioneering epigenetic drug, details key experimental methodologies, presents quantitative clinical data, and visualizes the critical signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and clinicians working to further unravel the complexities of epigenetic regulation in cancer and develop next-generation therapies.

Discovery and Historical Milestones

The journey of 5-Azacytosine from a synthesized chemical entity to a clinically impactful anticancer agent has been a multi-decade endeavor, marked by key scientific discoveries that paralleled our growing understanding of epigenetics.

First synthesized in the 1960s, 5-Azacytidine (Azacitidine) was initially investigated as a traditional cytotoxic agent due to its antimetabolic properties.[1][2][3] Early studies demonstrated its ability to interfere with nucleic acid and protein synthesis, leading to its evaluation as a chemotherapeutic agent for acute myelogenous leukemia.[1][3] However, its considerable toxicity at high doses limited its widespread use.[1]

A paradigm shift occurred with the discovery that 5-Azacytidine and its analogue, 5-aza-2'-deoxycytidine (Decitabine), are potent inhibitors of DNA methylation.[1][4] This finding was pivotal, as it linked the drug's activity to the emerging field of epigenetics—the study of heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. It became clear that at lower, less cytotoxic doses, 5-Azacytidine could reverse aberrant hypermethylation, a hallmark of many cancers, leading to the re-expression of silenced tumor suppressor genes.[5][6] This discovery renewed interest in 5-Azacytidine as a targeted therapeutic, culminating in its FDA approval for the treatment of myelodysplastic syndromes (MDS) in 2004.

Mechanism of Action: Epigenetic Reprogramming

5-Azacytosine and its derivatives are nucleoside analogs that exert their primary therapeutic effects by inhibiting DNA methyltransferases (DNMTs).[7]

-

Cellular Uptake and Activation: 5-Azacytidine is transported into the cell and subsequently phosphorylated to 5-azacytidine triphosphate. A portion of this is converted to 5-aza-2'-deoxycytidine triphosphate.

-

Incorporation into Nucleic Acids: During DNA replication and transcription, 5-azacytidine and its deoxy form are incorporated into newly synthesized DNA and RNA, respectively.[8][9] The incorporation into DNA is crucial for its hypomethylating effect.

-

DNMT Trapping and Depletion: Once incorporated into the DNA strand in place of cytosine, 5-Azacytosine forms a covalent bond with DNA methyltransferase (DNMT) enzymes that attempt to methylate it. This "trapping" of the enzyme leads to its degradation.[7][9]

-

DNA Hypomethylation and Gene Re-expression: The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome. This leads to the reactivation of previously silenced genes, including critical tumor suppressor genes.[7][10]

-

Cytotoxicity: At higher concentrations, the incorporation of 5-Azacytidine into both DNA and RNA can lead to DNA damage, cell cycle arrest, and apoptosis, contributing to its cytotoxic effects.[8]

Quantitative Data from Clinical Trials

The clinical efficacy of 5-Azacytidine has been most robustly demonstrated in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The following tables summarize key quantitative data from pivotal clinical trials.

Table 1: Efficacy of 5-Azacitidine in Myelodysplastic Syndromes (MDS)

| Study / Trial | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Hematologic Improvement (HI) | Median Overall Survival (OS) |

| CALGB 9221[11] | Low-risk MDS | 75 mg/m²/day for 7 days | 59% | - | - | Longer than supportive care |

| Phase II Study (Santini et al.)[11] | Low/INT-1–Risk MDS | 75 mg/m²/day for 5 days | 47% (ITT) | 19% | 38% | Not Reported |

| Phase II Multicenter Trial[4] | Lower-risk MDS (5-day vs 7-day) | 75 mg/m²/day | 48.0% (5-day) vs 39.3% (7-day) | - | 44.0% (5-day) vs 39.3% (7-day) | Similar between arms |

| Meta-analysis (Gurion et al.)[8] | MDS | Various | Favorable influence on response rates | 7.63 (RR vs conventional care) | 3.06 (RR vs conventional care) | Improved (HR 0.72) |

Table 2: Comparative Efficacy of Azacitidine (AZA) and Decitabine (DEC) in Acute Myeloid Leukemia (AML)

| Study / Trial | Patient Population | AZA CR Rate | DEC CR Rate | AZA Median OS (months) | DEC Median OS (months) | Key Finding |

| ASTRAL-1[1][7][9][12] | AML ineligible for intensive chemotherapy | 17.5% | 19.2% | 8.7 | 11.1 | No statistically significant difference in CR or OS. |

| Network Meta-analysis (Xiong et al.)[13] | AML | - | - | - | - | Decitabine showed a higher CR rate than Azacitidine in indirect comparisons. |

Key Experimental Protocols

The following sections detail standardized methodologies for key in vitro experiments involving 5-Azacytosine.

In Vitro Cell Culture and Treatment

Objective: To assess the effects of 5-Azacytidine on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MOLM-13, SKM-1 for AML; various NSCLC or colon cancer lines) in 6-well or 96-well plates at a density that allows for logarithmic growth during the treatment period.[6][14]

-

Drug Preparation: Prepare a stock solution of 5-Azacytidine in an appropriate solvent such as DMSO or 50% acetic acid.[15] Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared for each experiment.

-

Treatment: Add 5-Azacytidine to the cell culture medium at the desired concentrations (typically ranging from nanomolar to low micromolar, e.g., 0.1 µM to 10 µM).[15][16] The treatment duration can vary from 24 to 120 hours or longer, with media and drug changes every 24-48 hours to ensure drug stability and continuous exposure.[14][15]

-

Controls: Include vehicle-treated control cells (e.g., DMSO) in parallel.

DNA Methylation Analysis

Objective: To quantify changes in global or gene-specific DNA methylation following 5-Azacytidine treatment.

Protocol (Bisulfite Sequencing Method):

-

DNA Extraction: Isolate genomic DNA from treated and control cells using a standard DNA extraction kit.

-

Bisulfite Conversion: Treat the extracted DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[2][17]

-

PCR Amplification: Amplify the target genomic regions (e.g., promoter of a tumor suppressor gene) using primers specific for the bisulfite-converted DNA.[17]

-

Sequencing: Sequence the PCR products.

-

Data Analysis: Compare the sequences from treated and control samples. The presence of cytosine at CpG sites indicates methylation, while the presence of thymine (converted from uracil) indicates a lack of methylation.[5]

Signaling Pathways Modulated by 5-Azacytosine

5-Azacytosine's impact extends beyond simple gene reactivation, influencing key cellular signaling pathways involved in cancer cell survival and proliferation.

Apoptosis Pathway

Treatment with 5-Azacytidine has been shown to induce apoptosis in various cancer cell lines.[16][18] This is achieved through the re-expression of pro-apoptotic genes that are often silenced by hypermethylation in cancer. A key player in this process is the tumor suppressor gene TP53. 5-Azacytidine can lead to the demethylation of the TP53 promoter, increasing its expression.[16][19] p53 can then transcriptionally activate other pro-apoptotic genes, leading to the activation of caspases (e.g., Caspase-3) and PARP cleavage, culminating in programmed cell death.[18]

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade affected by 5-Azacytidine.[3][20] In many cancers, this pathway is constitutively active, promoting cell proliferation and survival. 5-Azacytidine can upregulate the expression of Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS-1 and SOCS-3, which are negative regulators of the JAK/STAT pathway.[20] By demethylating the promoters of SOCS genes, 5-Azacytidine restores their expression, leading to the inhibition of JAK kinases and the subsequent downregulation of STAT3 signaling.[20] This can contribute to the anti-proliferative effects of the drug.

Conclusion and Future Directions

5-Azacytosine has established itself as a cornerstone of epigenetic therapy in oncology. Its ability to reverse aberrant DNA methylation and reactivate silenced tumor suppressor genes has provided a vital therapeutic option for patients with MDS and AML. The ongoing research into its effects on various signaling pathways and its potential in combination with other anti-cancer agents, including immunotherapy, continues to expand its clinical utility. Future research will likely focus on identifying predictive biomarkers of response, overcoming mechanisms of resistance, and developing novel hypomethylating agents with improved efficacy and safety profiles. This in-depth technical guide serves as a foundation for understanding the critical role of 5-Azacytosine in cancer research and its continuing evolution as a therapeutic agent.

References

- 1. ASH 2020: Comparative Results of Azacitidine and Decitabine from a Large Prospective Phase 3 Study in Treatment Naive Patients with Acute Myeloid Leukemia Not Eligible for Intensive Chemotherapy – Astex [astx.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five-day versus 7-day treatment regimen with azacitidine in lower risk myelodysplastic syndrome: A phase 2, multicenter, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of 5-azacytidine in a proof-of-concept study to evaluate the impact of pre-natal and post-natal exposures, as well as within generation persistent DNA methylation changes in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5‐Azacytidine treatment [bio-protocol.org]

- 7. ashpublications.org [ashpublications.org]

- 8. 5-azacitidine prolongs overall survival in patients with myelodysplastic syndrome - a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2020 EHA: Comparative results of azacitidine and decitabine from a large prospective Phase 3 study in treatment naïve acute myeloid leukemia (TN-AML) not eligible for intensive chemotherapy – Astex [astx.com]

- 10. oncnursingnews.com [oncnursingnews.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Prospective comparison of outcomes with azacitidine and decitabine in patients with AML ineligible for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells | Anticancer Research [ar.iiarjournals.org]

- 17. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Azacitidine Exerts Prolonged Pro-Apoptotic Effects and Overcomes Cisplatin-Resistance in Non-Seminomatous Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells | Anticancer Research [ar.iiarjournals.org]

- 20. The Effect of 5-aza,2’-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Azacytosine-¹⁵N₄: From Procurement to Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and experimental application of 5-Azacytosine-¹⁵N₄, a stable isotope-labeled analog of the epigenetic modifier 5-Azacytosine. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug development, offering detailed supplier information, experimental protocols, and a visualization of its core mechanism of action.

Supplier and Purchasing Information for 5-Azacytosine-¹⁵N₄

For researchers seeking to procure 5-Azacytosine-¹⁵N₄ for their studies, several reputable suppliers offer this compound. The following table summarizes key purchasing information to facilitate easy comparison. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Availability | Notes |

| Santa Cruz Biotechnology, Inc. | sc-220000 | Information not readily available | Inquire with supplier | Molecular Formula: C₃H₄(¹⁵N)₄O.[1] |

| MedchemExpress | HY-W739881 | Information not readily available | Inquire with supplier | CAS No: 1189895-68-8.[2] |

| VIVAN Life Sciences | VLCS-00348 | High Purity (CoA available) | Inquire with supplier | CAS No: 1189895-68-8.[3] |

| Eurisotop (Cambridge Isotope Laboratories, Inc.) | CNLM-9695-PK | ≥98% | Inquire with supplier | Labeled with ¹³C₂ and ¹⁵N₄.[4] |

Core Mechanism of Action: Inhibition of DNA Methylation

5-Azacytosine and its derivatives are potent inhibitors of DNA methylation.[5][6] The primary mechanism of action involves the covalent trapping and subsequent degradation of DNA methyltransferases (DNMTs), with a particular impact on DNMT1, the enzyme responsible for maintaining methylation patterns during DNA replication.[7][8]

The signaling pathway can be summarized as follows:

-

Cellular Uptake and Metabolism: 5-Azacytosine is transported into the cell and is metabolically activated.

-

Incorporation into DNA: During DNA replication, 5-Azacytosine is incorporated in place of cytosine.

-

DNMT1 Trapping: When DNMT1 attempts to methylate the 5-azacytosine-containing DNA, a stable covalent bond is formed between the enzyme and the modified base.[7]

-

DNMT1 Degradation: This covalent complex marks DNMT1 for proteasomal degradation, leading to a depletion of cellular DNMT1 levels.[9][10][11]

-

Passive Demethylation: With reduced DNMT1 activity, methylation marks are not faithfully copied onto the newly synthesized DNA strand during subsequent rounds of replication. This leads to a passive, replication-dependent loss of DNA methylation.

-

Gene Reactivation: The resulting hypomethylation of gene promoter regions can lead to the re-expression of silenced tumor suppressor genes, triggering downstream anti-cancer effects such as cell cycle arrest, apoptosis, and cellular differentiation.

Below is a Graphviz diagram illustrating this signaling pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving 5-Azacytosine. These protocols are based on established procedures for related compounds and can be adapted for 5-Azacytosine-¹⁵N₄.

Cell Culture and Treatment

This protocol outlines the general procedure for treating cancer cell lines with 5-Azacytosine to induce DNA demethylation.

Materials:

-

Cancer cell line of interest (e.g., prostate cancer cell lines PC-3 or DU145)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

5-Azacytosine (prepare a stock solution in a suitable solvent like DMSO or sterile water, stored at -20°C)

-

6-well culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates at a density that will allow for several cell divisions during the treatment period (e.g., 4 x 10⁵ cells/well for PC-3 or DU145 cells).[12]

-

Cell Adherence: Allow the cells to adhere and grow for 24 hours in the incubator.

-

5-Azacytosine Treatment: The next day, replace the medium with fresh medium containing the desired concentration of 5-Azacytosine. A common concentration range to start with is 1-10 µM.[13] For some cell lines, a lower concentration of 2.5 µM has been shown to be effective.[12]

-

Incubation: Incubate the cells with 5-Azacytosine for 48 to 72 hours.[12][14] Due to the instability of 5-Azacytosine in aqueous solutions, it is recommended to change the medium and add fresh 5-Azacytosine every 24 hours.[13]

-

Cell Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., DNA extraction for methylation analysis, RNA extraction for gene expression analysis, or protein extraction for Western blotting).

Below is a Graphviz diagram representing the experimental workflow for cell treatment and subsequent analysis.

Analysis of DNA Methylation

To assess the effect of 5-Azacytosine treatment on DNA methylation, several techniques can be employed. Bisulfite sequencing is a gold-standard method for single-nucleotide resolution methylation analysis.

Principle:

Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing will reveal the original methylation status of the DNA.

General Protocol Outline:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from both treated and untreated (control) cells using a commercially available kit.

-

Bisulfite Conversion: Treat approximately 1 µg of genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's instructions.

-

PCR Amplification: Amplify the target gene promoter region using primers specifically designed for bisulfite-converted DNA.

-

Sequencing: Sequence the PCR products. This can be done by Sanger sequencing for individual clones or by next-generation sequencing for a more comprehensive analysis.

-

Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site in the region of interest. A decrease in the percentage of methylated cytosines in the 5-Azacytosine-treated samples compared to the control samples indicates successful demethylation.

Alternative methods for assessing global DNA methylation changes include techniques like LINE-1 pyrosequencing.[15]

Conclusion

5-Azacytosine-¹⁵N₄ is a valuable tool for researchers investigating the role of DNA methylation in various biological processes and disease states. Its stable isotope label allows for tracer studies to track its metabolic fate and incorporation into DNA. By understanding its mechanism of action and employing appropriate experimental protocols, scientists can effectively utilize this compound to probe the epigenetic landscape and its impact on gene expression and cellular function. This guide provides a foundational resource to aid in the successful procurement and application of 5-Azacytosine-¹⁵N₄ in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vivanls.com [vivanls.com]

- 4. 5-AZACYTOSINE | Eurisotop [eurisotop.com]

- 5. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5‐Azacytidine treatment [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Models of 5-Azacytosine Incorporation into DNA and RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytosine, a chemical analog of the nucleoside cytidine, and its deoxyribose counterpart, 5-aza-2'-deoxycytidine (Decitabine), are potent epigenetic modifiers widely utilized in cancer therapy, particularly for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Their therapeutic efficacy stems from their ability to be incorporated into newly synthesized DNA and RNA, leading to the inhibition of DNA methyltransferases (DNMTs) and subsequent reactivation of silenced tumor suppressor genes.[3][4] This guide provides a comprehensive overview of the theoretical models governing the incorporation of 5-Azacytosine into nucleic acids, its metabolic activation, and the downstream molecular consequences.

Core Concepts: Metabolic Activation and Incorporation

5-Azacytosine is a prodrug that requires intracellular metabolic activation to exert its cytotoxic and hypomethylating effects.[3] The metabolic pathway dictates its differential incorporation into RNA and DNA, which is a key determinant of its mechanism of action.

Metabolic Activation Pathway

The activation of 5-Azacytidine begins with its transport into the cell, followed by a series of phosphorylation steps. The initial and rate-limiting step is the phosphorylation by uridine-cytidine kinase (UCK) to form 5-azacytidine-5'-monophosphate (5-aza-CMP).[5][6] Subsequent phosphorylations by nucleoside monophosphate and diphosphate kinases lead to the formation of 5-azacytidine-5'-diphosphate (5-aza-CDP) and ultimately 5-azacytidine-5'-triphosphate (5-aza-CTP).[7]

A crucial bifurcation in the pathway occurs at the diphosphate stage. The majority of 5-aza-CDP is further phosphorylated to 5-aza-CTP, which is then readily incorporated into elongating RNA transcripts by RNA polymerases.[5][6] A smaller fraction of 5-aza-CDP is converted to its deoxyribose form, 5-aza-2'-deoxycytidine-5'-diphosphate (5-aza-dCDP), by the enzyme ribonucleotide reductase (RNR) .[5][6] 5-aza-dCDP is then phosphorylated to 5-aza-2'-deoxycytidine-5'-triphosphate (5-aza-dCTP), the substrate for DNA polymerases, allowing its incorporation into DNA.[5][6]

It is estimated that approximately 80-90% of intracellular 5-Azacytidine is incorporated into RNA, while only 10-20% is incorporated into DNA.[5][8] This differential incorporation is a key distinction between 5-Azacytidine and its deoxy analog, Decitabine, which is directly phosphorylated and incorporated primarily into DNA.[3]

Mechanisms of Action

The incorporation of 5-Azacytosine into RNA and DNA triggers distinct downstream cellular responses that contribute to its therapeutic effects.

DNA Hypomethylation via DNMT Trapping

The primary mechanism of action for the DNA-incorporated form of 5-Azacytosine is the irreversible inhibition of DNA methyltransferases (DNMTs), particularly DNMT1.[4] During the process of DNA methylation, DNMTs form a transient covalent intermediate with the cytosine base.[9] However, the presence of a nitrogen atom at the 5-position of the azacytosine ring prevents the resolution of this covalent bond, leading to the formation of a stable DNMT-DNA adduct.[10] This "trapping" of DNMTs on the DNA leads to their subsequent proteasomal degradation, resulting in a passive, replication-dependent loss of DNA methylation patterns.[4] The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes.[3]

RNA-Mediated Effects

The predominant incorporation of 5-Azacytidine into RNA leads to a range of cytotoxic effects independent of DNA hypomethylation. These include:

-

Inhibition of Protein Synthesis: Incorporation of 5-aza-CTP into tRNA can interfere with amino acid acceptance and ribosome binding, leading to a global reduction in protein synthesis.[11][12]

-

Altered RNA Stability and Processing: The presence of 5-azacytosine in mRNA can affect its stability and processing. It has been shown to inhibit nonsense-mediated decay (NMD) in a MYC-dependent manner, a crucial RNA surveillance pathway.[1][13]

-

Ribonucleotide Reductase Inhibition: 5-Azacytidine has been shown to be a potent inhibitor of the RRM2 subunit of ribonucleotide reductase, leading to a depletion of the deoxyribonucleotide pool necessary for DNA synthesis and repair.[5][6]

Induction of DNA Damage

The formation of DNMT-DNA adducts is recognized by the cell as a form of DNA damage, triggering a DNA damage response (DDR).[14] This can lead to cell cycle arrest, apoptosis, and synergistic cytotoxicity with other DNA damaging agents.[15]

Quantitative Data

The following tables summarize key quantitative data related to the incorporation and activity of 5-Azacytosine.

Table 1: Incorporation of 5-Azacytidine into DNA and RNA

| Cell Line/System | Drug Concentration | Incubation Time | % Incorporation in RNA | % Incorporation in DNA | Reference |

| KG-1a (AML) | 0.3 µM [¹⁴C]-AZA | 24 hours | 65% | 35% | [16] |

| General Estimate | N/A | N/A | 80-90% | 10-20% | [5][8] |

| Mouse PBMCs | 1 mg/kg [¹⁴C]-Aza | 24 hours | 0.22 pgEq/µg RNA | 2.5 pgEq/µg DNA | [17][18] |

| Mouse Bone Marrow | 1 mg/kg [¹⁴C]-Aza | 24 hours | 0.22 pgEq/µg RNA | 1.7 pgEq/µg DNA | [17][18] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (µM) | Reference |

| Uridine-Cytidine Kinase (Calf Thymus) | 5-Azacytidine | 200 | |

| Uridine-Cytidine Kinase (Calf Thymus) | Cytidine | 40 | |

| Uridine-Cytidine Kinase (Calf Thymus) | Uridine | 50 |

Table 3: IC50 Values of 5-Azacytidine and Decitabine in Cancer Cell Lines

| Cell Line | Drug | Incubation Time | IC50 (µM) | Reference |

| HCT-116 (Colon Cancer) | 5-Azacytidine | 24 hours | 2.18 ± 0.33 | [19] |

| HCT-116 (Colon Cancer) | 5-Azacytidine | 48 hours | 1.98 ± 0.29 | [19] |

| HCT-116 (Colon Cancer) | Decitabine | 24 hours | 4.08 ± 0.61 | [19] |

| HCT-116 (Colon Cancer) | Decitabine | 48 hours | 3.18 ± 0.50 | [19] |

| HL-60 (Leukemia) | Decitabine | 24 hours | ~0.1 | |

| Molt-3 (T-cell Leukemia) | Decitabine | 24 hours | ~0.1 | |

| RPMI 8392 (B-cell Leukemia) | Decitabine | 24 hours | ~0.1 | |

| HMC-1 (Mast Cell Leukemia) | 5-Azacytidine | 48 hours | 20 | |

| HEL (Erythroleukemia) | 5-Azacytidine | N/A | <20 |

Experimental Protocols

Quantification of 5-Azacytidine Incorporation into DNA and RNA by LC-MS/MS

This protocol describes a method for the simultaneous quantification of 5-azacytidine incorporation into genomic DNA and RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cells or tissues treated with 5-Azacytidine

-

DNA and RNA extraction kits

-

Nuclease P1, alkaline phosphatase

-

LC-MS/MS system

-

Internal standards (e.g., stable isotope-labeled 5-aza-2'-deoxycytidine and 5-azacytidine)

Procedure:

-

Genomic DNA and RNA Isolation: Isolate total DNA and RNA from treated cells or tissues using appropriate commercial kits.

-

Enzymatic Digestion:

-

For DNA, digest 1-10 µg of DNA with nuclease P1 and alkaline phosphatase to release individual deoxynucleosides.

-

For RNA, digest 1-10 µg of RNA with nuclease P1 and alkaline phosphatase to release individual ribonucleosides.

-

-

Sample Preparation:

-

Add internal standards to the digested samples.

-

Perform solid-phase extraction (SPE) or protein precipitation to clean up the samples.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides using a reverse-phase HPLC column.

-

Detect and quantify the parent and product ions of 5-azacytidine, 5-aza-2'-deoxycytidine, and their corresponding internal standards using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

DNMT Trapping Assay

This assay measures the covalent trapping of DNMTs to DNA containing 5-azacytosine.

Materials:

-

Nuclear extracts from cells

-

Biotinylated DNA probe containing 5-azacytosine

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

SDS-PAGE and Western blotting reagents

-

Anti-DNMT1 antibody

Procedure:

-

Incubation: Incubate nuclear extracts with the biotinylated 5-azacytosine-containing DNA probe to allow for DNMT binding and covalent adduct formation.

-

Capture: Add streptavidin-coated magnetic beads to the reaction to capture the DNA-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Detection: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-DNMT1 antibody to detect the trapped enzyme.[10][22]

Signaling Pathways Affected by 5-Azacytosine

IRE1α-EGFR-ERK1/2 Signaling Pathway

5-Azacytidine has been shown to stabilize LDL receptor (LDLR) mRNA through a novel signaling pathway involving the sustained activation of the inositol-requiring enzyme 1α (IRE1α) kinase domain and c-Jun N-terminal kinase (JNK).[23][24] This leads to the activation of the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase 1/2 (ERK1/2), which ultimately stabilizes the LDLR mRNA.[23][24]

MYC-Dependent Inhibition of Nonsense-Mediated Decay

5-Azacytidine inhibits the nonsense-mediated mRNA decay (NMD) pathway in a dose-dependent manner.[1][13] This effect is mediated by the induction of MYC expression.[1][2][13] MYC, a key transcription factor, has been shown to suppress NMD, although the precise downstream mechanism is still under investigation. This inhibition of NMD can lead to the stabilization and translation of transcripts containing premature termination codons, which may have implications for cancer cell biology.[1][2][13]

Conclusion

The incorporation of 5-Azacytosine into DNA and RNA initiates a cascade of molecular events with profound consequences for cellular function. Its dual action on both the epigenome, through DNA hypomethylation, and the transcriptome, through RNA-mediated effects, underscores its complexity as a therapeutic agent. A thorough understanding of these theoretical models and the underlying experimental methodologies is crucial for the continued development and optimization of 5-Azacytosine-based therapies in oncology and beyond. This guide provides a foundational resource for researchers and clinicians working to harness the full potential of this important class of drugs.

References

- 1. 5-azacytidine inhibits nonsense-mediated decay in a MYC-dependent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-azacytidine inhibits nonsense-mediated decay in a MYC-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cardoso-lab.org [cardoso-lab.org]

- 11. Inhibition of protein synthesis in 5-azacytidine-treated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of azacitidine incorporation into human DNA/RNA by accelerator mass spectrometry as direct measure of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 5-Azacytidine engages an IRE1 alpha-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA-MedSci.cn [medsci.cn]

The Core Principles of 15N Labeled Compounds in NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern structural biology and drug discovery, providing unparalleled insights into the structure, dynamics, and interactions of biomolecules at an atomic level. The strategic incorporation of stable isotopes, particularly Nitrogen-15 (¹⁵N), has revolutionized the application of NMR to larger and more complex biological systems. This guide provides a comprehensive overview of the fundamental principles and practical applications of ¹⁵N labeling in NMR spectroscopy, with a focus on methodologies relevant to protein science and pharmaceutical research.

The ¹⁵N Nucleus: A Favorable Probe for Biomolecular NMR